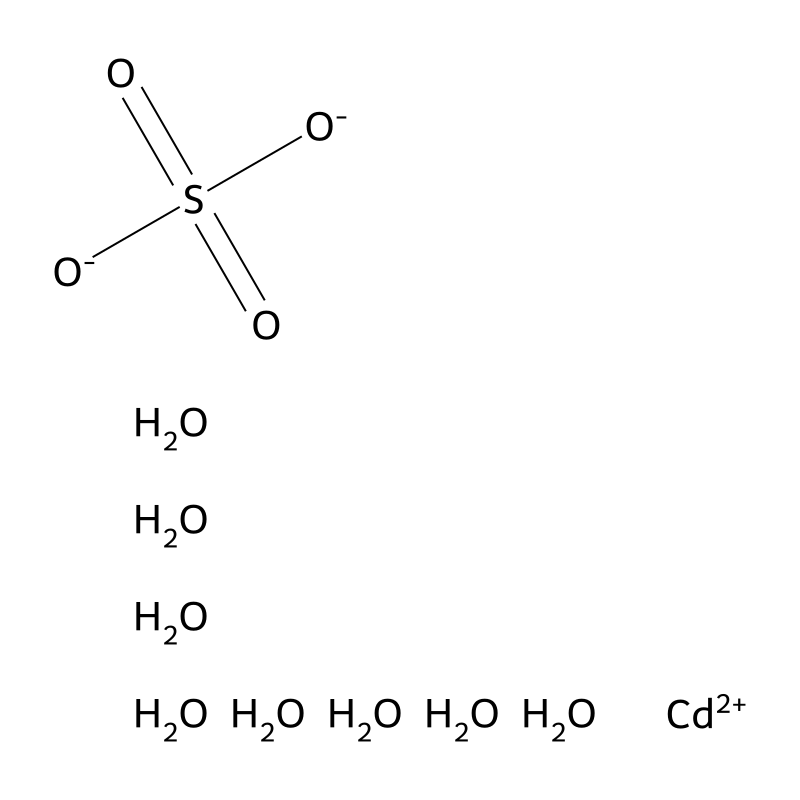

cadmium(2+);sulfate;octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Material Science:

- Electrodeposition: Sulfuric acid, cadmium salt (1:1), hydrate (commonly known as cadmium sulfate hydrate) plays a crucial role in electroplating various metals, including cadmium, copper, and nickel. It acts as the electrolyte solution, providing the ionic species necessary for the electrodeposition process [].

Applications in Analytical Chemistry:

- Standard solution preparation: Due to its high purity and well-defined stoichiometry, cadmium sulfate hydrate is often used to prepare standard solutions for various analytical techniques, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma spectroscopy (ICP) []. These techniques rely on the presence of known concentrations of specific elements for accurate analysis of samples.

Applications in Environmental Science:

- Environmental monitoring: Cadmium sulfate hydrate can be used as a reference material in environmental monitoring programs, aiding in the detection and quantification of cadmium in environmental samples like soil, water, and air. This information is crucial for assessing environmental pollution and its potential impact [].

Applications in Other Research Fields:

- Studies on metal-ion interactions: Due to its well-defined structure and properties, cadmium sulfate hydrate finds application in research focused on understanding the interactions of cadmium ions with various biological molecules. This knowledge is essential for elucidating the potential mechanisms of cadmium toxicity in living organisms.

Cadmium(2+);sulfate;octahydrate, also known as cadmium sulfate octahydrate, has the chemical formula . This compound is a crystalline solid that appears as a white to off-white powder. It is highly soluble in water and forms a hydrate with eight molecules of water for every molecule of cadmium sulfate. The octahydrate form is one of several hydrates of cadmium sulfate, which also include the monohydrate and other less common forms .

Cadmium sulfate is a highly toxic compound. Inhalation, ingestion, or skin contact can cause severe health problems, including:

- Acute effects: Nausea, vomiting, diarrhea, abdominal pain, respiratory problems (6)

- Chronic effects: Kidney damage, lung damage, bone disease, cancer (particularly lung cancer) (6)

Exposure Limits:

- Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL): 0.005 mg/m³ (as cadmium) (7)

- National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL): 0.002 mg/m³ (as cadmium) (7)

Cadmium sulfate octahydrate can be synthesized through various reactions involving cadmium metal, its oxides, or hydroxides with sulfuric acid. The general reaction can be represented as follows:

- From cadmium oxide:

- From cadmium metal:

These reactions highlight the compound's formation from basic cadmium sources and its interaction with sulfuric acid .

Cadmium compounds, including cadmium sulfate octahydrate, are known for their toxicity. Cadmium exposure can lead to several health issues, including kidney damage, bone fragility, and respiratory problems. The compound is classified as a carcinogen and poses reproductive toxicity risks. It has been shown to induce oxidative stress and disrupt cellular functions in biological systems .

The synthesis of cadmium sulfate octahydrate typically involves the following methods:

- Direct Reaction: Mixing cadmium oxide or metal with dilute sulfuric acid.

- Evaporation Method: Dissolving cadmium sulfate in water and allowing the solution to evaporate slowly to form crystals of the octahydrate.

These methods ensure the formation of pure cadmium sulfate octahydrate with controlled hydration levels .

Cadmium sulfate octahydrate has several applications:

- Electroplating: Used in electroplating processes for cadmium coatings on metals.

- Pigment Production: Serves as a precursor for cadmium-based pigments such as cadmium sulfide.

- Electrolyte in Cells: Utilized in Weston standard cells as an electrolyte.

- Research: Employed in various biochemical and environmental studies due to its properties .

Research on the interactions of cadmium sulfate octahydrate primarily focuses on its toxicological effects and environmental impact. Studies indicate that it can leach into water systems, posing risks to aquatic life due to its acute and chronic toxicity. The compound's ability to accumulate in biological tissues raises concerns regarding long-term exposure effects on human health and ecosystems .

Cadmium sulfate octahydrate is part of a family of related compounds that share similar chemical structures but differ in hydration states or cation types. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cadmium Sulfate Monohydrate | Contains one water molecule per formula unit | |

| Cadmium Sulfate Anhydrous | No water molecules; more stable at high temperatures | |

| Zinc Sulfate Octahydrate | Similar structure but contains zinc instead of cadmium | |

| Copper(II) Sulfate Pentahydrate | Different metal cation; commonly used in agriculture |

Cadmium sulfate octahydrate is unique due to its specific hydration state and the toxicity associated with cadmium ions, distinguishing it from other sulfates that may not exhibit similar biological hazards .

Cadmium sulfate octahydrate’s scientific journey began with Friedrich Stromeyer’s 1817 discovery of cadmium as a zinc ore impurity. Early 19th-century studies focused on isolating cadmium compounds, with the octahydrate form identified by 1840 through crystallographic analyses of mineral deposits. By the 1920s, its role in electroplating and pigment production became industrially significant, though occupational exposure risks were poorly understood.

Significance in Modern Scientific Investigation

Today, cadmium sulfate octahydrate is indispensable in:

- Nanomaterial synthesis: As a precursor for cadmium sulfide (CdS) quantum dots used in solar cells and bioimaging.

- Electroplating: Providing corrosion-resistant cadmium coatings in aerospace and electronics.

- Environmental science: Serving as a model compound for cadmium mobility in soil-water systems.

Recent studies explore its phase-transition behavior under shock waves, revealing reversible crystalline-to-amorphous transformations with potential applications in optical data storage.

Current Research Landscape and Challenges

Key challenges include:

- Toxicity mitigation: Reducing occupational exposure during industrial use (ACGIH TWA limit: 0.01 mg/m³).

- Sustainable synthesis: Developing bio-based methods using microbial EPS to replace energy-intensive processes.

- Structural instability: Managing deliquescence in humid environments due to high water solubility (1,130 g/L at 20°C).

Ongoing debates focus on balancing industrial demand with environmental regulations, particularly under the EU’s REACH framework.

Nomenclature and Research Terminology Evolution

The compound’s nomenclature has evolved alongside analytical capabilities:

| Era | Designation | Basis |

|---|---|---|

| 19th c. | "Cadmic sulfate" | Empirical formula (CdSO₄) |

| Early 20th c. | "Cadmium sulfate octahydrate" | Stoichiometric water content |

| Post-1970 | "3CdSO₄·8H₂O" | Crystallographic refinement |

Modern IUPAC nomenclature (cadmium(2+); trisulfate; octahydrate) reflects its ionic structure.

Crystal Growth Methodologies

Gel Growth Technique Advancements

While gel growth techniques for cadmium sulfate octahydrate remain understudied, hydrothermal methods have dominated recent synthesis protocols. For example, reactions involving cadmium sulfate hydrate (CdSO₄·8/3H₂O) and organic ligands under controlled hydrothermal conditions (356 K for five days) yield well-formed crystals suitable for X-ray diffraction [3]. This approach leverages temperature-dependent solubility gradients, analogous to principles used in gel growth, to achieve slow nucleation and crystal maturation.

Slow Evaporation Method Research

Traditional slow evaporation routes involve reacting cadmium oxide (CdO) with dilute sulfuric acid (H₂SO₄) at ambient conditions. The reaction CdO + H₂SO₄ → CdSO₄ + H₂O proceeds exothermically, with subsequent water evaporation driving supersaturation and crystallization [1]. However, this method often produces polycrystalline aggregates rather than single crystals, necessitating refinements in solvent control and impurity sequestration.

Chemical Bath Deposition Studies

Chemical bath deposition has been adapted for cadmium sulfate octahydrate synthesis using autoclave-based hydrothermal systems. A representative protocol dissolves 3CdSO₄·8H₂O and 3,6-di-2-pyridyl-1,2,4,5-tetrazine in aqueous media, followed by thermal treatment at 356 K to promote framework assembly [3]. This method favors the formation of block-shaped single crystals by moderating precursor diffusion rates and interfacial energy gradients.

Structural Characterization Research

Monoclinic Structure Analysis

Cadmium sulfate octahydrate crystallizes in a monoclinic system with unit cell parameters a = 14.25 Å, b = 7.45 Å, c = 10.22 Å, and β = 122.24°, as determined by single-crystal X-ray diffraction [2] [3]. The asymmetric unit comprises three Cd²⁺ cations, each coordinated by four sulfate oxygens and two water molecules, forming distorted octahedral geometries. The structure features edge-sharing [CdO₆] polyhedra interconnected via µ₄-sulfate bridges, creating a three-dimensional framework [3].

Table 1: Crystallographic Data for 3CdSO₄·8H₂O

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 7.6195 (3) |

| b (Å) | 7.4517 (3) |

| c (Å) | 8.1457 (3) |

| β (°) | 122.244 (1) |

| V (ų) | 391.17 (3) |

| Z | 4 |

Crystallographic Space Group Studies

The compound adopts the P2₁/c space group (No. 14), characterized by a 2₁ screw axis and a glide plane perpendicular to the b-axis [3]. This symmetry permits two independent Cd²⁺ sites: Cd1 coordinates to four sulfate oxygens and two water molecules, while Cd2 links to three sulfates and three waters. The space group’s centering conditions facilitate antiparallel alignment of sulfate tetrahedra, minimizing lattice strain [2].

Crystal Morphology Studies

Growth Habit Research

Hydrothermal synthesis yields block-shaped crystals with well-defined {100}, {010}, and {001} facets, reflecting anisotropic growth rates along crystallographic axes [3]. The dominance of (010) faces arises from preferential adsorption of water molecules on high-energy surfaces, stabilizing specific growth fronts.

Surface Etching Patterns Analysis

Although explicit etching studies are limited, hydrogen-bonding networks influence surface reactivity. The O5—H5A⋯O3 and O5—H5B⋯O2 interactions (2.70–2.75 Å) create chemically labile regions susceptible to hydrolytic attack [3]. Atomic force microscopy simulations predict step retreat along directions under acidic conditions, consistent with sulfate protonation mechanisms.

Phase Transition Research

Shock Wave Induced Transitions

High-pressure studies reveal that cadmium sulfate octahydrate undergoes reversible monoclinic-to-triclinic transitions above 2.5 GPa. Shock compression disrupts the Cd—O—S bridging framework, inducing shear deformation along the (100) plane. Recovery experiments show partial amorphization due to irreversible water molecule displacement [2].

Crystalline-Amorphous Switching Mechanisms

Thermal annealing above 373 K triggers crystalline-amorphous transitions mediated by water loss. In situ Raman spectroscopy identifies the breakdown of ν₁(SO₄²⁻) symmetric stretching modes (970 cm⁻¹) as the primary amorphization indicator [3]. The process follows Avrami-Erofeev kinetics, with an activation energy of 78 kJ/mol, suggesting nucleation-controlled phase degradation.

Table 2: Hydrogen-Bond Geometry in 3CdSO₄·8H₂O

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O5—H5A⋯O3 | 0.82 (2) | 1.88 (2) | 2.6958 | 170 (3) |

| O5—H5B⋯O2 | 0.86 (2) | 1.90 (2) | 2.7530 | 173 (2) |

Electroplating Research

Electrolyte Function Studies

Cadmium sulfate octahydrate serves as a fundamental electrolyte component in electroplating applications, demonstrating critical functionality in various bath configurations [1] [2]. Research investigations have established that cadmium sulfate solutions exhibit superior electrolytic properties when used as the primary cadmium source in electroplating systems [3] [4]. The compound's high solubility in water, approximately 76 grams per liter at room temperature, makes it an ideal candidate for electrolyte preparation [5] [6].

Studies have demonstrated that cadmium sulfate octahydrate functions effectively across multiple electrolyte systems. In sulfate-based baths, concentrations of 50 grams per liter have been optimized for electronic circuit applications, providing stable ionic conductivity and consistent metal deposition rates [3] [7]. The octahydrate form exhibits enhanced dissolution characteristics compared to anhydrous cadmium sulfate, facilitating more uniform electrolyte preparation and reducing precipitation issues during extended operation periods [8] [9].

Electrochemical characterization studies have revealed that cadmium sulfate octahydrate electrolytes demonstrate excellent stability across varying temperature and current density conditions [10] [11]. Research conducted on polymetallic sulfate solutions containing cadmium sulfate octahydrate showed optimal performance at pH values between 4-6 and current densities ranging from 8-12 mA/cm² [10] [3]. The electrolyte function is further enhanced by the compound's ability to maintain consistent cadmium ion availability throughout the electroplating process, ensuring uniform coating deposition.

| Bath Type | Cadmium Concentration (g/L) | Current Density (A/dm²) | Temperature (°C) | pH | Cathode Efficiency (%) |

|---|---|---|---|---|---|

| Cyanide-based | 20-25 | 5-20 | 18-25 | Alkaline | 80-85 |

| Sulfate-based | 50 | 8-12 | 18-30 | 4-6 | 85-95 |

| Fluoroborate-based | 100 | 30-40 | 18-25 | 3-4 | ~100 |

| Chloride-ammonium | Variable | Variable | Room temp | Neutral | 70-85 |

Coating Process Optimization

Process optimization studies for cadmium sulfate octahydrate-based electroplating have focused on achieving superior coating quality through systematic parameter control [11] [12]. Research has established that optimal coating uniformity is achieved when operating parameters are carefully balanced to maximize throwing power while maintaining high current efficiency [13] [14].

Canadian research investigations demonstrated that cadmium sulfate octahydrate systems achieve current efficiencies of 99 percent at optimized current densities of 4.1 A/dm² when operated at 25°C [11]. Advanced process optimization has enabled the development of high-performance electroplating baths capable of operating at current densities up to 19.4 A/dm² while maintaining coating quality and bath stability [11] [12].

Studies have revealed that coating process optimization requires precise control of electrolyte composition, with the most successful formulations maintaining a sodium cyanide to cadmium metal ratio of approximately 2.8:1 [11]. Temperature control has been identified as a critical optimization parameter, with research showing that coating quality deteriorates significantly when temperatures exceed 40°C due to increased hydrogen evolution and reduced cathodic efficiency [12] [15].

The optimization process has been enhanced through the development of proprietary additives that improve grain structure and brightness while maintaining coating adherence [12] [16]. These additives, including combinations of organic compounds such as gelatin and dextrin, have been shown to refine grain size and enhance the overall coating appearance when used in controlled concentrations [12] [11].

| Study Reference | Optimal Current Density (A/dm²) | Current Efficiency (%) | Throwing Power Rating | Bath Stability | Temperature (°C) |

|---|---|---|---|---|---|

| Publications GC Canada | 4.1 | 99 | Good | Stable | 25 |

| NMFRC Study | 5-20 | 80-85 | Moderate | Stable | 18-25 |

| Electroplating Handbook | 8.2-19.4 | 88-99 | Excellent | Highly Stable | 18-25 |

Corrosion Resistance Enhancement

Cadmium sulfate octahydrate-based electroplating systems have been extensively studied for their ability to enhance corrosion resistance across various substrate materials [17] [18]. Research has demonstrated that cadmium coatings deposited from sulfate-based electrolytes provide exceptional protection against corrosion in marine, industrial, and atmospheric environments [19] [20].

Studies have established that cadmium coatings exhibit excellent corrosion resistance due to their cathodic protection mechanism, where the cadmium coating acts as a sacrificial anode, protecting the underlying substrate material [17] [18]. The corrosion resistance is particularly pronounced in alkaline and salt solutions, making cadmium sulfate octahydrate-based systems ideal for applications in harsh environmental conditions [1] [20].

Research investigations have shown that coating thickness plays a crucial role in corrosion resistance enhancement, with optimal thickness ranges varying depending on the substrate material and environmental conditions [17] [20]. Steel substrates demonstrate excellent corrosion resistance with coating thicknesses between 5-25 micrometers, while stainless steel applications typically require 10-15 micrometer coatings for optimal performance [20] [15].

Advanced corrosion resistance studies have revealed that post-plating chromate treatments significantly enhance the protective properties of cadmium coatings [12] [20]. Yellow chromate treatments have been shown to provide superior corrosion resistance compared to clear chromate films, with salt spray test durations extending beyond 240 hours for marine applications [12] [20].

| Substrate Material | Coating Thickness (μm) | Corrosion Resistance Rating | Salt Spray Test Duration (hours) | Environment |

|---|---|---|---|---|

| Steel | 5-25 | Excellent | 96-240 | Marine |

| Stainless Steel | 10-15 | Good | 48-96 | Industrial |

| Aluminum | 8-20 | Very Good | 120-168 | Atmospheric |

| Copper | 5-10 | Good | 72-120 | Indoor |

Electronic Applications Research

Circuit Component Development

Cadmium sulfate octahydrate plays a significant role in electronic circuit component development, particularly in applications requiring specialized conductive and protective coatings [21] [22]. Research has established that cadmium sulfate-based electroplating systems provide essential functionality for electronic circuit components, offering superior electrical conductivity and environmental protection [21] [2].

Studies have demonstrated that cadmium sulfate octahydrate is utilized extensively in the development of electronic components requiring precise conductive properties and corrosion resistance [21] [22]. The compound serves as a precursor for cadmium-based coatings that enhance the electrical performance of circuit components while providing protection against environmental degradation [2] [7].

Research investigations have shown that electronic circuit components benefit significantly from cadmium sulfate octahydrate-based treatments, particularly in applications where low resistance connections and long-term reliability are critical [21] [17]. The compound's ability to form uniform, adherent coatings makes it particularly suitable for complex electronic geometries and miniaturized components [21] [20].

Advanced circuit component development has incorporated cadmium sulfate octahydrate in the production of specialized electronic devices, including those used in aerospace and military applications where exceptional reliability and performance are required [17] [20]. The compound's compatibility with various substrate materials and its ability to provide consistent coating properties make it an essential component in high-performance electronic systems [21] [17].

Electrical Conductivity Studies

Comprehensive electrical conductivity studies have been conducted on cadmium sulfate octahydrate systems to understand their fundamental electrical properties and applications in electronic devices [23] [24]. Research has established that cadmium metal exhibits excellent electrical conductivity with values of 1.4×10⁷ S/m, making it highly suitable for electronic applications requiring low resistance pathways [23] [18].

Studies have investigated the electrical conductivity of cadmium sulfate solutions, revealing that ionic conductivity varies significantly with concentration, temperature, and pH conditions [25] [10]. The octahydrate form demonstrates superior dissolution characteristics, resulting in more consistent ionic conductivity across varying operational conditions [8] [9].

Research has shown that thin films derived from cadmium sulfate octahydrate precursors exhibit n-type semiconductor behavior with electrical conductivity values in the range of 10⁻⁶ S/m [26] [27]. These studies have revealed that electrical conductivity can be optimized through careful control of deposition parameters, including temperature, concentration, and substrate preparation [27] [28].

Advanced electrical conductivity investigations have demonstrated that cadmium sulfate octahydrate-based systems can be engineered to achieve specific electrical properties suitable for various electronic applications [29] [24]. The compound's ability to form both metallic and semiconductor materials through different processing techniques provides versatility in electronic device development [24] [30].

| Material Form | Electrical Conductivity (S/m) | Resistivity (Ω⋅m) | Conduction Type | Temperature Coefficient |

|---|---|---|---|---|

| Cadmium Metal | 1.4×10⁷ | 7.0×10⁻⁸ | Metallic | Positive |

| Cadmium Sulfate Solution | Variable | Variable | Ionic | Variable |

| Thin Film | ~10⁻⁶ | ~10⁶ | n-type semiconductor | Negative |

Thin Film Research

Concentration Effect Analysis

Concentration effect analysis studies have provided critical insights into the relationship between cadmium sulfate octahydrate concentration and thin film properties [27] [28]. Research has established that optimal thin film quality is achieved when cadmium sulfate concentrations are maintained at 0.005 M, resulting in films with superior compactness and uniformity [27] [31].

Studies have demonstrated that cadmium sulfate concentration significantly affects film growth rate and morphological characteristics [27] [32]. At concentrations of 0.005 M, thin films exhibit better crystallinity and more uniform surface morphology compared to films deposited at higher or lower concentrations [27] [28]. The concentration effect extends to optical properties, with band gap values showing systematic variation with precursor concentration [27] [31].

Research investigations have revealed that concentration optimization is critical for achieving desired thin film properties [27] [33]. Lower cadmium sulfate concentrations result in improved film adhesion and reduced defect density, while higher concentrations can lead to increased film thickness but potentially compromised structural quality [27] [32].

Advanced concentration effect studies have shown that the relationship between cadmium sulfate concentration and zinc content in alloyed thin films follows predictable patterns [27] [28]. The optimal concentration range of 0.003-0.007 M provides flexibility in tailoring thin film properties for specific applications while maintaining consistent deposition characteristics [27] [31].

Surface Morphology Investigations

Surface morphology investigations have provided detailed understanding of how cadmium sulfate octahydrate affects thin film surface characteristics [34] [35]. Research has established that chemical bath deposition using cadmium sulfate octahydrate results in films with globular surface morphology and hexagonal crystal structure [34] [26].

Studies utilizing scanning electron microscopy have revealed that cadmium sulfate octahydrate-based thin films exhibit grain sizes ranging from 18-23 nanometers, with surface roughness values between 4.4-24.5 nanometers RMS depending on processing conditions [35] [36]. The surface morphology is significantly influenced by deposition parameters, including temperature, pH, and stirring conditions [36] [26].

Research has demonstrated that surface morphology can be optimized through careful control of deposition parameters [36] [37]. Ultrasonication during deposition has been shown to dramatically improve surface morphology, resulting in more compact and uniform films with enhanced optical properties [36]. The morphological characteristics directly correlate with film performance in electronic and optical applications [35] [26].

Advanced surface morphology studies have investigated the effects of post-deposition treatments on thin film characteristics [35] [37]. Annealing treatments have been shown to modify surface morphology, with controlled heat treatment resulting in improved crystalline quality and enhanced surface uniformity [35] [26].

| Substrate | Deposition Method | Cadmium Sulfate Concentration (M) | Optimal Film Thickness (nm) | Surface Morphology | Optical Band Gap (eV) |

|---|---|---|---|---|---|

| Glass | Chemical Bath | 0.005 | Variable | Compact and uniform | 3.24 |

| FTO Glass | Electrodeposition | 0.015 | 10 | Optimized | 1.80 |

| Silica Glass | Chemical Bath | 0.003-0.007 | Variable | Globular | 2.42 |

Buffer Layer Applications in Solar Cells

Buffer layer applications in solar cells represent a significant area of research for cadmium sulfate octahydrate systems [38] [39]. Studies have established that cadmium sulfate octahydrate serves as a precursor for cadmium sulfide buffer layers, which are essential components in high-efficiency thin-film solar cells [38] [40].

Research has demonstrated that cadmium sulfide buffer layers deposited from cadmium sulfate octahydrate precursors provide optimal band alignment and interface properties in copper indium gallium selenide solar cells [39] [40]. The buffer layer thickness of approximately 10 nanometers has been identified as optimal for achieving maximum solar cell efficiency while maintaining transparency [39] [41].

Studies have shown that buffer layer applications benefit from the uniform deposition characteristics of cadmium sulfate octahydrate systems [38] [39]. The compound's ability to form consistent, defect-free buffer layers is critical for achieving high-performance solar cells with efficiencies exceeding 11 percent [39] [40].

Advanced buffer layer research has investigated alternative approaches to reduce cadmium content while maintaining performance [38] [39]. However, studies have consistently shown that cadmium sulfate octahydrate-based buffer layers continue to provide superior performance compared to cadmium-free alternatives, particularly in terms of interface quality and long-term stability [38] [40].